molecular formula C6H2Br3I B047017 1,3,5-Tribromo-2-iodobenzene CAS No. 21521-51-7

1,3,5-Tribromo-2-iodobenzene

Cat. No. B047017
CAS RN: 21521-51-7
M. Wt: 440.7 g/mol
InChI Key: BEUHDGOCAVMIQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polystannylated and polychloromercurio derivatives of 1,3,5-tribromo-2-iodobenzene has been achieved through reactions involving trimethylstannyl sodium and mercuric chloride. These reactions yield high-yielding derivatives, with the structure of tris(chloromercurio)benzenes confirmed by X-ray crystallography. Spectral properties and conversions to other derivatives like 1,3,5-trilithiobenzene highlight the compound's versatility in synthesis (Rot et al., 2000).

Molecular Structure Analysis

The electronic structure of related compounds, such as the 1,3,5-tridehydrobenzene triradical, reveals insights into the ground and excited states, with calculations indicating a tighter structure compared to neutral benzene due to unpaired electron interactions. This information, although indirectly related, suggests that the electronic configuration of 1,3,5-tribromo-2-iodobenzene could influence its reactivity and interactions in synthesis (Slipchenko & Krylov, 2003).

Chemical Reactions and Properties

Chemical transformations involving 1,3,5-tribromo-2-iodobenzene are significant due to the reactivity of bromo and iodo groups. These groups facilitate reactions such as halogen-metal exchange, coupling reactions, and nucleophilic substitutions, leading to a wide range of derivatives with varied functionalities. The synthesis of organoplatinum dendrimers using 1,3,5-triethynylbenzene building blocks exemplifies the complex chemistry that can be achieved starting from halogenated benzene derivatives (Leininger et al., 1998).

Scientific Research Applications

  • Synthesis of Organoplatinum Dendrimers

    It is utilized as a building block in the synthesis of organoplatinum dendrimers with ethynylplatinum units in the main chain (Leininger, Stang, & Huang, 1998).

  • Polymer Chemistry and Organic Synthesis

    1,3,5-triazidobenzenes, potentially derived from 1,3,5-Tribromo-2-iodobenzene, are used as new photoactive cross-linking reagents for polymer chemistry and in organic synthesis for preparing new organic magnetic materials (Chapyshev & Chernyak, 2013).

  • Preparation of Functionalized Hexakisphenylethynylbenzenes

    It serves as a starting material for synthesizing various functionalized hexakis(p-substituted-phenylethynyl)benzenes (Kobayashi & Kobayashi, 2004).

  • Synthesis of Substituted Benzene Derivatives

    1,3,5-tribromo-2-iodobenzene is used in the synthesis of tri- and tetrasubstituted tin and mercury derivatives of benzene (Rot et al., 2000).

  • Photoelectron Experiments

    The 1,3,5-tridehydrobenzene triradical, a derivative, is studied for its tight structural configuration to aid in the design and interpretation of photoelectron experiments (Slipchenko & Krylov, 2003).

  • Organic Transformations

    1,2,Dibromobenzenes like 1,3,5-Tribromo-2-iodobenzene are valuable precursors for various organic transformations, especially those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

  • High Performance Applications

    1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB), which can be derived from 1,3,5-Tribromo-2-iodobenzene, exhibits good detonation performance and high thermal stability, making it suitable for high-performance applications like agent defeat weapons (Zhao et al., 2019).

  • Synthesis of Molecular Receptors

    1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, potentially derived from it, is a versatile molecular scaffold used in the synthesis of many molecular receptors (Wallace et al., 2005).

  • Development of Poly(arylene ether)s

    Hyperbranched poly(arylene ether)s synthesized from derivatives of 1,3,5-Tribromo-2-iodobenzene show excellent thermal stability and higher glass transition temperatures than linear analogs (Banerjee et al., 2009).

  • Recyclable Iodoarene

    2,4,6-tris(4-iodophenoxy)-1,3,5-triazine, a recyclable 'iodoarene' used for α-tosyloxylation of enolizable ketones, can be synthesized using 1,3,5-Tribromo-2-iodobenzene (Thorat et al., 2014).

Safety And Hazards

The safety information for “1,3,5-Tribromo-2-iodobenzene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,3,5-tribromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUHDGOCAVMIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175859
Record name Benzene, 1-iodo-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2-iodobenzene

CAS RN

21521-51-7
Record name Benzene, 1-iodo-2,4,6-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021521517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21521-51-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-iodo-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-IODO-2,4,6-TRIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
A Rydén, G Marsh - 2013 - diva-portal.org
Polybrominated diphenyl ethers (PBDEs) are ubiquitous environmental pollutants due to theirpersistent character and extensive use as additive flame retardants. In order to assess …
Number of citations: 0 www.diva-portal.org
S Sasaki, M Izawa, M Yoshifuji - … Sulfur, and Silicon and the Related …, 2014 - Taylor & Francis
A novel sterically crowded triarylphosphine bearing a 2,6-diaryl-4-bromophenyl group, [4-bromo-2,6-bis(4-tert-butylphenyl)phenyl]bis(2,4,6-triisopropylphenyl)phosphine (1), was …
Number of citations: 9 www.tandfonline.com
A Rydén - 2013 - diva-portal.org
Polybrominated diphenyl ethers (PBDEs) have been intensively used as flame retardants (FRs) and have become ubiquitous environmental pollutants. PBDEs form hydroxylated …
Number of citations: 3 www.diva-portal.org
R von der Recke, W Vetter - Chemosphere, 2008 - Elsevier
Polybrominated biphenyls (PBBs) have been introduced as flame retardants in 1970. Despite decreasing application rates since the mid-1970s, PBB residues are still reported in the …
Number of citations: 22 www.sciencedirect.com
RD Rieth - 2004 - dspace.mit.edu
Conditions for promoting the Pd-catalyzed arylation of (N-pyrrolyl)zinc derivatives have been established using aryl bromides, chlorides, and iodides as substrates. In most cases, 0.5 …
Number of citations: 4 dspace.mit.edu
B Karamzadeh, T Eaton, DM Torres, I Cebula… - Faraday …, 2017 - pubs.rsc.org
Studying the stepwise assembly of a four component hybrid structure on Au(111)/mica, the pores of a hydrogen bonded bimolecular network of 3,4,9,10-perylenetetracarboxylic diimide (…
Number of citations: 9 pubs.rsc.org
DM Torres - 2013 - edoc.unibas.ch
In the quest of smart electronic devices the society faces the challenge of miniaturization. Chemists, who know how to manipulate the smallest but still diverse bricks of the matter, …
Number of citations: 3 edoc.unibas.ch
K Esfandiarfard, AI Arkhypchuk, A Orthaber… - …, 2023 - Wiley Online Library
The synthesis of a novel monomeric precursor and its butadiyne‐bridged dimeric form for the preparation of novel π‐conjugated organophosphorus compounds is presented. The …
S Russell - 2018 - core.ac.uk
Commercial interest in utilizing organic light-emitting diodes (OLEDs) as light-emitting elements in displays and lighting applications has soared in recent years. The slowly increasing …
Number of citations: 2 core.ac.uk
V Dichiarante, M Fagnoni - Synlett, 2008 - thieme-connect.com
The development of transition-metal-free arylation procedures represents a key goal in modern organic synthesis. A green arylation can be obtained by having recourse to light as a ‘…
Number of citations: 50 www.thieme-connect.com

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